molecular formula C21H31N3O4 B13711563 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid

4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid

Cat. No.: B13711563
M. Wt: 389.5 g/mol
InChI Key: VPBRWWHXQDNVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pioneering Studies on Piperidine-Piperazine Conjugates in Late 20th Century Drug Discovery

The fusion of piperidine and piperazine rings emerged as a transformative strategy in the 1980s–1990s, driven by the need to optimize pharmacokinetic profiles and target engagement in central nervous system (CNS) therapeutics. Early work focused on acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease, where the benzylpiperidine moiety of donepezil demonstrated high affinity for the enzyme’s catalytic site. Researchers later hybridized this scaffold with piperazine derivatives to concurrently target monoamine oxidase (MAO), yielding dual-acting compounds such as the 1-benzylpiperidin-4-yl hybrids described by Bolea et al.. These hybrids combined the AChE inhibitory activity of donepezil’s benzylpiperidine component with MAO-A/MAO-B antagonism from indole-piperazine motifs, achieving IC~50~ values as low as 5.2 ± 1.1 nM for MAO-A.

Concurrently, peptidomimetic studies explored piperazine-benzoic acid conjugates to enhance metabolic stability. For instance, benzamide-capped scaffolds featuring 4-(piperazin-1-ylmethyl)benzoic acid cores were developed to mimic arginine-rich peptide sequences, leveraging the benzoic acid group for ion-pair interactions with guanidinium-binding pockets. Structural analyses revealed that restraining piperazine rotation via methylene bridges (e.g., 4-(piperidin-4-ylidenemethyl)benzamide) improved binding entropy by reducing conformational flexibility. These innovations underscored the piperazine-piperidine-benzoic acid triad’s versatility in addressing diverse targets, from proteases to neurotransmitter-modulating enzymes.

Table 1: Key Piperidine-Piperazine Conjugates in Late 20th Century Drug Discovery

Compound Class Target Enzymes Notable Activity Structural Features Source
1-Benzylpiperidin-4-yl MAO-A, AChE IC~50~ = 5.2 ± 1.1 nM (MAO-A) Piperazine-indole hybrid
4-(Piperazin-1-ylmethyl) Arginine-binding proteases K~i~ = 0.8 μM (trypsin-like proteases) Benzoic acid capping, methylene spacer
Piperine derivatives MAO-B IC~50~ = 43 ± 8.0 nM (MAO-B) Piperidine-piperazine conjugation

Strategic Incorporation of Boc-Protecting Groups in Heterocyclic Drug Design

The introduction of Boc-protecting groups revolutionized the synthesis of nitrogen-rich heterocycles by addressing challenges in regioselectivity and amine reactivity. In piperazine-benzoic acid hybrids, Boc protection proved indispensable for two reasons: (1) it prevented unwanted nucleophilic reactions at secondary amines during coupling steps, and (2) it facilitated orthogonal deprotection strategies in multi-step syntheses. A seminal example is the synthesis of 4-[4-(4-tert-butyloxycarbonyl-1-piperazinyl)-1-piperidyl]benzoic acid, where Boc groups enabled selective functionalization of the piperazine nitrogen prior to conjugation with the piperidine-benzoic acid core.

Modern applications leverage Boc chemistry to construct complex architectures such as polyamine-linked sulfonamides. For instance, pentafluorobenzenesulfonamide conjugates featuring Boc-protected piperazines exhibited enhanced solubility and receptor-mediated delivery, as demonstrated in transferrin receptor-targeted siRNA carriers. X-ray crystallography confirmed that Boc groups stabilize chair conformations in piperazine rings, minimizing undesired chair-flipping during target engagement. This conformational control is critical for maintaining stereochemical integrity in asymmetric syntheses, particularly when exploring carbon-substituted piperazines—a largely untapped area of chemical space.

Table 2: Boc-Protected Heterocycles in Contemporary Drug Design

Compound Class Synthetic Advantage Pharmacological Benefit Application Example Source
Boc-piperazine sulfonamides Orthogonal deprotection Enhanced solubility siRNA delivery systems
Boc-piperidine benzamides Conformational stabilization Improved protease binding Anticoagulant development
Asymmetric Boc-piperazines Stereochemical control Access to novel carbon substituents CNS drug candidates

Properties

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

4-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]piperidin-1-yl]benzoic acid

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-14-12-23(13-15-24)18-8-10-22(11-9-18)17-6-4-16(5-7-17)19(25)26/h4-7,18H,8-15H2,1-3H3,(H,25,26)

InChI Key

VPBRWWHXQDNVRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Piperazine

The initial step involves protecting the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

  • Reagents: Piperazine, di-tert-butyl dicarbonate (Boc₂O), base such as triethylamine or diisopropylethylamine.
  • Solvent: Dichloromethane or dimethylacetamide.
  • Conditions: Stirring at room temperature or slightly elevated temperature (around 20–25°C) for 12–18 hours.
  • Outcome: Formation of 4-(tert-butoxycarbonyl)piperazine with yields typically above 85%.

This Boc-protected piperazine intermediate is crucial for selective functionalization and stability during the synthesis.

Coupling with Piperidine

The Boc-protected piperazine is then reacted with 4-piperidyl derivatives to form the 4-(4-Boc-1-piperazinyl)-1-piperidyl moiety.

  • Reagents: Boc-protected piperazine, 4-piperidyl benzoic acid or its derivatives.
  • Coupling Agents: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or similar amide coupling agents.
  • Base: N,N-diisopropylethylamine (Hünig's base).
  • Solvent: Dimethylacetamide or acetonitrile.
  • Conditions: Stirring at room temperature or slightly below (18–25°C) for 16–20 hours.
  • Purification: Preparative HPLC or crystallization to isolate the pure product.

This amide coupling step is critical for attaching the piperidine ring to the Boc-protected piperazine, forming the core structure of the target molecule.

Final Assembly and Purification

The final step involves coupling the piperazinyl-piperidyl intermediate with the benzoic acid moiety, followed by purification.

  • Reagents: The piperazinyl-piperidyl intermediate, 4-carboxybenzyl derivatives.
  • Solvent: Dichloromethane, methanol, or toluene.
  • Conditions: Controlled temperature (0–25°C) to avoid decomposition, with stirring for 12–24 hours.
  • Workup: Acid-base extraction, filtration, drying under vacuum.
  • Purification: Recrystallization or chromatographic techniques to achieve high purity (>98%).

The product typically exhibits a melting point of 212–213 °C and is soluble in various organic solvents, facilitating its handling and further applications.

Reaction Conditions Summary Table

Step Reagents/Agents Solvent(s) Temperature (°C) Time (hours) Notes
Boc Protection Piperazine, Boc₂O, triethylamine Dichloromethane 20–25 12–18 Formation of Boc-protected piperazine
Piperidine Coupling Boc-piperazine, 4-piperidyl benzoic acid, HBTU, DIPEA Dimethylacetamide, Acetonitrile 18–25 16–20 Amide bond formation
Final Coupling & Purification Piperazinyl-piperidyl intermediate, benzoic acid derivatives Dichloromethane, Methanol, Toluene 0–25 12–24 Purification by HPLC or recrystallization

Research Findings and Optimization Notes

  • The use of HBTU as a coupling agent is preferred due to its high efficiency in amide bond formation, minimizing side reactions.
  • Reaction temperatures are maintained below 25°C to prevent decomposition or side-product formation.
  • Boc protection significantly improves solubility and stability during synthesis and purification.
  • Purification by preparative HPLC yields a product with purity exceeding 98%, suitable for pharmaceutical research applications.
  • The presence of both piperazine and piperidine rings provides conformational flexibility, which is beneficial for biological activity and receptor binding.
  • The compound's carboxylic acid group allows further functionalization or conjugation in medicinal chemistry.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) remove the Boc group to expose the primary amine, enabling further derivatization .

Reaction Example :

Boc-piperazine+HClNH-piperazine+CO2+t-Bu-OH\text{Boc-piperazine} + \text{HCl} \rightarrow \text{NH-piperazine} + \text{CO}_2 + \text{t-Bu-OH}

Conditions: Acidic medium (e.g., 4 M HCl/dioxane) .

Esterification of the Benzoic Acid

The carboxylic acid group can undergo esterification with alcohols in the presence of coupling agents (e.g., DCC, EDC) or acid catalysts.

Reaction Example :

COOH+R-OHH+COOR+H2O\text{COOH} + \text{R-OH} \xrightarrow{\text{H}^+} \text{COOR} + \text{H}_2\text{O}

Applications: Synthesis of bioactive esters for improved solubility or targeted delivery.

Amide Bond Formation

The benzoic acid group can react with amines (e.g., piperidine, piperazine) to form amides. This is critical in medicinal chemistry for creating stable, biologically active derivatives.

Reaction Example :

COOH+NH2DCC/NHSCONH2+Byproducts\text{COOH} + \text{NH}_2 \xrightarrow{\text{DCC/NHS}} \text{CONH}_2 + \text{Byproducts}

Applications: Development of enzyme inhibitors or receptor-targeting agents.

Alkylation/Acylation of Amines

The secondary amines in the piperazine/piperidine moieties can undergo alkylation (e.g., with alkyl halides) or acylation (e.g., with acyl chlorides).

Reaction Example :

NH+R-XN-R+HX\text{NH} + \text{R-X} \rightarrow \text{N-R} + \text{HX}

Conditions: Base (e.g., NaH, K₂CO₃) in DMF or THF.

Cross-Coupling Reactions

The compound’s semi-flexible linker structure (from the Boc-piperidine/piperazine) enables applications in PROTAC (proteolysis-targeting chimera) development. Cross-coupling reactions (e.g., Suzuki, Heck) can introduce additional functional groups for targeted protein degradation .

Reaction Conditions and Characterization

Reaction Conditions Characterization Techniques
Boc deprotectionHCl/dioxane, room temperature HPLC, NMR
EsterificationDCC/EDC, DMF, 0°C to RTLC-MS, TLC
Amide formationDCC/NHS, THF, refluxFTIR, HPLC
Alkylation/AcylationNaH/DMF, refluxNMR, HPLC

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzoic acid moiety substituted with a piperidine and a piperazine ring, which contributes to its biological activity. The Boc (tert-butyloxycarbonyl) group serves as a protecting group, enhancing the compound's stability during synthesis and manipulation. Its chemical structure can be represented as follows:C18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2

Medicinal Chemistry

One of the primary applications of 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic acid is as a precursor in the synthesis of bioactive compounds. Its structural framework allows for modifications that can lead to the development of novel pharmaceuticals targeting various diseases.

Case Study: Kinase Inhibition
Research has demonstrated that derivatives of this compound can inhibit specific kinases involved in cancer progression. For instance, compounds derived from similar piperazine structures have been shown to effectively block IκB kinase activity, which is crucial in inflammatory responses and cancer cell proliferation .

Antidepressant Activity

The compound's piperazine component is significant in the development of antidepressants. Studies indicate that modifications to piperazine derivatives can enhance serotonin receptor affinity, leading to improved efficacy in treating mood disorders.

Case Study: Serotonergic Activity
A study exploring the serotonergic effects of piperazine derivatives found that certain modifications increased binding affinity to serotonin receptors, suggesting potential applications in developing new antidepressants .

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by piperazine derivatives. Compounds structurally related to this compound have shown promise against various bacterial strains.

Case Study: Bacterial Inhibition
In vitro studies revealed that certain piperazine derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Data Tables

Application AreaDescriptionNotable Findings
Medicinal ChemistrySynthesis of bioactive compoundsKinase inhibitors for cancer treatment
Antidepressant ActivityEnhancements in serotonin receptor bindingIncreased efficacy in mood disorder treatments
Antimicrobial PropertiesEfficacy against resistant bacterial strainsSignificant antibacterial activity noted

Mechanism of Action

The mechanism of action of 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid involves its interaction with specific molecular targets. The piperazinyl and piperidyl groups can interact with enzymes and receptors, potentially modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Formula Substituents on Piperazine Key Features Reference
4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic acid Not explicitly listed C21H30N3O4 Boc-protected piperazinyl Enhanced stability for synthesis
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid 106261-48-7 C13H18N2O2 Methyl Used in Imatinib-related intermediates
4-((4-Ethylpiperazin-1-yl)methyl)benzoic acid 895519-97-8 C14H20N2O2 Ethyl Higher lipophilicity vs. methyl
4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid N/A C13H14IN3O3 Acetyl, iodine substitution Radiolabeling potential
4-Chloro-3-[(4-methylpiperidine-1-)sulfonyl]benzoic acid N/A C13H16ClNO4S Sulfonyl, chloro Enhanced electrophilicity

Key Findings:

Protective Groups : The Boc group in the target compound improves amine stability during synthesis compared to unprotected analogues like 4-(4-methylpiperazinyl)benzoic acid .

Substituent Effects : Ethyl and methyl groups on piperazine influence lipophilicity. Ethyl derivatives (e.g., CAS 895519-97-8) exhibit higher logP values than methyl analogues, affecting membrane permeability .

Functional Modifications : Sulfonyl (CAS N/A, ) and iodine (CAS N/A, ) substituents introduce electrophilic or radiolabeling capabilities, expanding utility in drug development.

Structural Similarity Analysis

provides Tanimoto similarity scores for benzoic acid derivatives:

  • 4-(4-Methylpiperazin-1-yl)benzoic acid (Similarity: 1.00) shares the closest structural resemblance but lacks the Boc and piperidyl groups .
  • 3-(Piperazin-1-yl)benzoic acid hydrochloride (Similarity: 0.96) differs in substituent position and lacks aromatic heterocycles .
  • 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid (Similarity: 0.85) replaces piperazine with piperidine, reducing hydrogen-bonding capacity .

Biological Activity

4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic acid, often referred to as Boc-piperazine-benzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C16H22N2O4
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 162046-66-4
  • InChI Key : BEDWYXZFIYMEJG-UHFFFAOYSA-N

The compound features a benzoic acid moiety linked to a piperazine ring protected by a tert-butoxycarbonyl (Boc) group. This structure is significant for its interaction with biological targets.

1. Antiproliferative Activity

Research has indicated that derivatives of benzoic acid, including those similar to Boc-piperazine-benzoic acid, exhibit antiproliferative effects on various cancer cell lines. A study highlighted that certain benzoic acid derivatives can induce apoptosis in cancer cells by modulating the ubiquitin-proteasome pathway and autophagy-lysosome pathway, leading to enhanced protein degradation and reduced cell viability .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Soluble Epoxide Hydrolase (sEH): Compounds structurally related to Boc-piperazine-benzoic acid have shown promising sEH inhibitory activity, which is crucial for regulating lipid metabolism and inflammation .
  • Cathepsins B and L: In silico studies suggest that derivatives can bind effectively to these enzymes, enhancing their activity within cellular environments. This activation is linked to improved proteostasis, especially in aging cells .

3. Neuroprotective Effects

There is emerging evidence that piperazine derivatives may possess neuroprotective properties. These compounds could potentially inhibit neurolysin and angiotensin-converting enzyme activities, which are involved in neurodegenerative processes .

The biological activities of Boc-piperazine-benzoic acid can be attributed to its ability to interact with specific protein targets:

  • Binding Affinity : Molecular docking studies suggest that the compound can effectively bind to active sites of target enzymes, inhibiting their activity through competitive inhibition.
  • Cell Signaling Modulation : The compound may influence various signaling pathways associated with cell growth and apoptosis, contributing to its antiproliferative effects.

Case Studies

Several studies have documented the biological activity of similar compounds:

  • A study demonstrated the effectiveness of benzamide derivatives in inhibiting cancer cell proliferation through modulation of proteasomal and cathepsin activities .
  • Another investigation into piperazine derivatives revealed their potential as anti-inflammatory agents by inhibiting key enzymes involved in inflammatory responses .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
4-(4-Chlorobenzamido)benzoic AcidsEH Inhibition72% inhibition
3-Chloro-4-methoxybenzoic AcidCathepsin Activation467.3 ± 3.9%
Benzamide DerivativeAntiproliferative5.85

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For Boc-protected piperazine derivatives, stepwise coupling of the piperazine and piperidine moieties to the benzoic acid scaffold is critical. Use catalytic agents like HATU or EDCI for amide bond formation, and monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization can enhance purity . Intermediate characterization using 1H^1H-NMR and LC-MS ensures structural fidelity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and Boc-group integrity.
  • Mass Spectrometry : High-resolution LC-MS or MALDI-TOF for molecular weight validation.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended for biological assays) .
  • FT-IR : Verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer: Store the compound in a desiccator at –20°C under inert gas (argon/nitrogen) to avoid hydrolysis of the Boc group. Use gloves and PPE to prevent skin contact, as piperazine derivatives may cause irritation . For waste disposal, neutralize acidic residues before transferring to certified containers .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent compatibility) or cellular permeability. Validate results using orthogonal assays:

  • Solubility Testing : Use DMSO stocks diluted in assay buffer (≤0.1% DMSO) to avoid solvent interference.
  • Membrane Permeability : Employ PAMPA or Caco-2 models to assess passive diffusion.
  • Metabolic Stability : Test in liver microsomes to identify rapid degradation pathways . Cross-reference with computational ADMET predictions (e.g., logP, pKa) to refine hypotheses .

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., GPCRs or kinases)?

  • Methodological Answer: Use molecular docking (AutoDock, Schrödinger) to predict binding poses of the compound’s piperazine-piperidine scaffold in receptor active sites. Focus on:

  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (Boc group) and hydrophobic interactions (aromatic benzoic acid).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR : Corlate substituent modifications (e.g., Boc replacement) with activity data to prioritize synthetic targets .

Q. What experimental approaches validate the compound’s role as a protease inhibitor or enzyme modulator?

  • Methodological Answer:

  • Enzyme Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition kinetics (IC50_{50}, Ki_i).
  • SPR/BLI : Quantify binding affinity (KD_D) in real-time.
  • X-ray Crystallography : Resolve co-crystal structures to identify binding-site interactions . For cellular studies, combine siRNA knockdown with rescue experiments to confirm target engagement.

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

  • Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Mitigate via:

  • Activating Agents : Switch from DCC to HATU for better carboxylate activation.
  • Temperature Control : Perform reactions at 0–4°C to suppress racemization.
  • Protecting Group Adjustments : Use orthogonal protection (e.g., Fmoc instead of Boc) for selective deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.